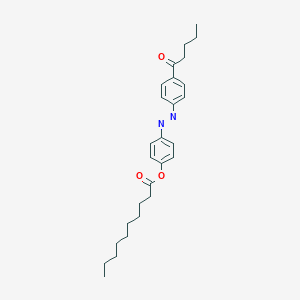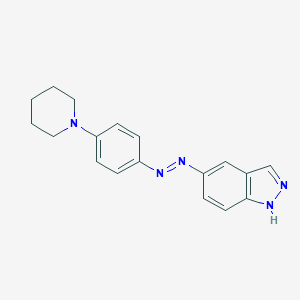
5-(4'-(N-Piperidinyl)phenylazo)indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4'-(N-Piperidinyl)phenylazo)indazole, commonly known as PIPER, is a synthetic compound that is widely used in scientific research. This compound has gained much attention due to its unique properties and potential applications in various fields, including biochemistry, pharmacology, and medicine.
Mécanisme D'action
The mechanism of action of PIPER is complex and not fully understood. It is believed that PIPER acts as an allosteric modulator of GPCRs, which are involved in various physiological processes, including neurotransmission, hormone secretion, and immune response. PIPER binds to a specific site on the GPCR, which induces a conformational change in the receptor, leading to the activation or inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
PIPER has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and receptors, leading to changes in cellular signaling pathways. PIPER has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
PIPER has several advantages for lab experiments. It is a potent and selective modulator of GPCRs, making it a valuable tool for studying the role of GPCRs in various physiological processes. PIPER is also stable and can be easily synthesized in large quantities. However, PIPER has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the use of PIPER in scientific research. One potential application is in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and pain. PIPER can also be used to study the role of GPCRs in various physiological processes, leading to a better understanding of these processes and the development of new therapies. Additionally, PIPER can be modified to improve its solubility and reduce its toxicity, making it a more useful tool for scientific research.
Conclusion:
In conclusion, PIPER is a synthetic compound with unique properties and potential applications in various fields. The synthesis of PIPER is a complex process that requires expertise in organic chemistry. PIPER has been extensively used in scientific research for its potential applications in studying the mechanism of action of various proteins, enzymes, and receptors. PIPER has several advantages for lab experiments, including its potency, selectivity, and stability. However, PIPER has some limitations, including its potential toxicity and limited solubility. There are several future directions for the use of PIPER in scientific research, including the development of new drugs and the study of GPCRs in various physiological processes.
Méthodes De Synthèse
The synthesis of PIPER involves several steps, including the reaction of 5-nitroindazole with piperidine, followed by the reduction of the nitro group to an amino group. The final step involves the diazotization of the amino group and coupling with 4-(N-piperidinyl)aniline to form the desired compound. The synthesis of PIPER is a complex process and requires expertise in organic chemistry.
Applications De Recherche Scientifique
PIPER has been extensively used in scientific research for its potential applications in various fields. It has been used as a tool to study the mechanism of action of various proteins, enzymes, and receptors. PIPER has been used to study the interaction between G protein-coupled receptors (GPCRs) and their ligands. It has also been used to study the activation and inhibition of various enzymes, including protein kinases and phosphatases.
Propriétés
Numéro CAS |
122168-72-3 |
|---|---|
Nom du produit |
5-(4'-(N-Piperidinyl)phenylazo)indazole |
Formule moléculaire |
C18H19N5 |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
1H-indazol-5-yl-(4-piperidin-1-ylphenyl)diazene |
InChI |
InChI=1S/C18H19N5/c1-2-10-23(11-3-1)17-7-4-15(5-8-17)20-21-16-6-9-18-14(12-16)13-19-22-18/h4-9,12-13H,1-3,10-11H2,(H,19,22) |
Clé InChI |
BKTUVLHICOQRJQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC4=C(C=C3)NN=C4 |
SMILES canonique |
C1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC4=C(C=C3)NN=C4 |
Synonymes |
5-(4'-(N-piperidinyl)phenylazo)indazole 5PI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




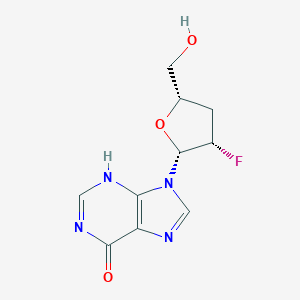
![Aziridine, 1-(tetracyclo[3.2.0.02,7.04,6]hept-1-ylcarbonyl)-(9CI)](/img/structure/B38432.png)
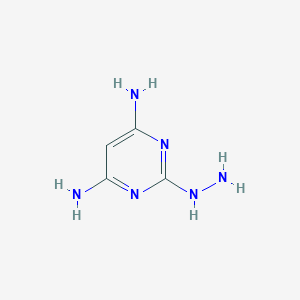
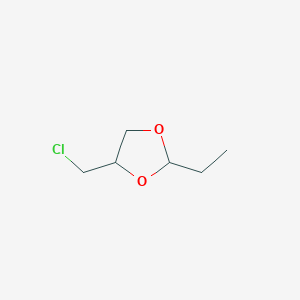
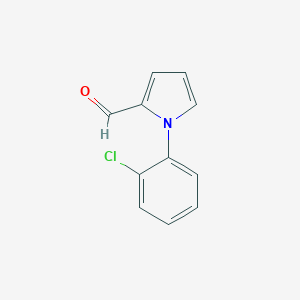
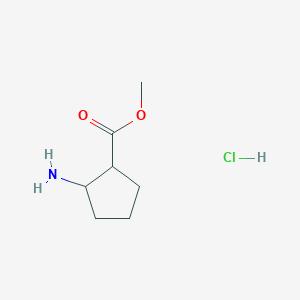





![3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one](/img/structure/B38454.png)
